4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate
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Overview
Description
4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate is a complex organic compound with a unique structure that includes multiple methoxy groups, a bromobenzoate ester, and a heptalen core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate typically involves multiple steps. The starting materials include 2-bromobenzoic acid and a heptalen derivative. The synthesis process may involve:
Esterification: The reaction of 2-bromobenzoic acid with an alcohol derivative to form the ester.
Methoxylation: The addition of methoxy groups to the heptalen structure.
Coupling Reaction: The final step involves coupling the heptalen derivative with the 2-bromobenzoate ester under specific conditions, such as the presence of a coupling agent and a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the benzoate ester can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzoates .
Scientific Research Applications
4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(7S)-7-Acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-10-yl]amino}-N-[(1-ethyl-2-pyrrolidinyl)methyl]butanamide
- N2-[(7S)-7-Acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-10-yl]-N-1H-indol-4-yl-L-methioninamide
Uniqueness
4-{Methyl[(7S)-1,2,3,10-tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[A]heptalen-7-YL]amino}-2-butynyl 2-bromobenzoate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C32H32BrNO7 |
---|---|
Molecular Weight |
622.5 g/mol |
IUPAC Name |
4-[methyl-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]amino]but-2-ynyl 2-bromobenzoate |
InChI |
InChI=1S/C32H32BrNO7/c1-34(16-8-9-17-41-32(36)22-10-6-7-11-24(22)33)25-14-12-20-18-28(38-3)30(39-4)31(40-5)29(20)21-13-15-27(37-2)26(35)19-23(21)25/h6-7,10-11,13,15,18-19,25H,12,14,16-17H2,1-5H3/t25-/m0/s1 |
InChI Key |
AFEBHDYFUCBLCW-VWLOTQADSA-N |
Isomeric SMILES |
CN(CC#CCOC(=O)C1=CC=CC=C1Br)[C@H]2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC |
Canonical SMILES |
CN(CC#CCOC(=O)C1=CC=CC=C1Br)C2CCC3=CC(=C(C(=C3C4=CC=C(C(=O)C=C24)OC)OC)OC)OC |
Origin of Product |
United States |
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